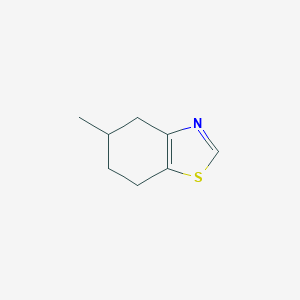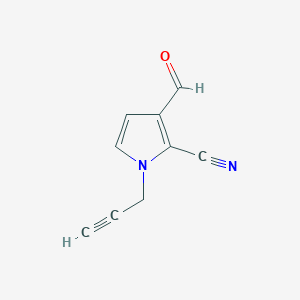
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole
Übersicht
Beschreibung
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, biotechnology, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole involves the inhibition of enzyme activity. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of enzyme activity by this compound is reversible, which makes it useful in studying the kinetics of enzyme-catalyzed reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole are still being studied. However, it has been found to have a range of effects on various biological systems. For example, this compound has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. This compound can be synthesized using standard laboratory equipment and techniques, which makes it accessible to researchers. Additionally, this compound has been found to have unique properties that make it useful in studying enzyme-catalyzed reactions.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has been found to have some toxicity, which limits its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole. One potential direction is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, there is potential for the development of new therapeutic agents based on the unique properties of this compound.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole make it useful in various fields of scientific research. One of the primary applications of this compound is in the field of biochemistry, where it is used as a tool for studying the mechanisms of enzyme-catalyzed reactions. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in studying their function and regulation.
Eigenschaften
CAS-Nummer |
104501-29-3 |
|---|---|
Produktname |
3-formyl-2-cyano-1-(2-propynyl)-1H-pyrrole |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-4-11-5-3-8(7-12)9(11)6-10/h1,3,5,7H,4H2 |
InChI-Schlüssel |
CJGIQBCUPKHVTQ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC(=C1C#N)C=O |
Kanonische SMILES |
C#CCN1C=CC(=C1C#N)C=O |
Synonyme |
1H-Pyrrole-2-carbonitrile, 3-formyl-1-(2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

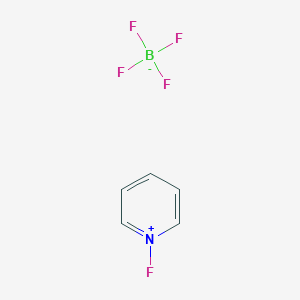
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

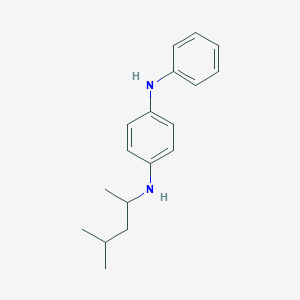
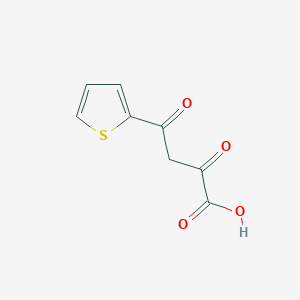
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
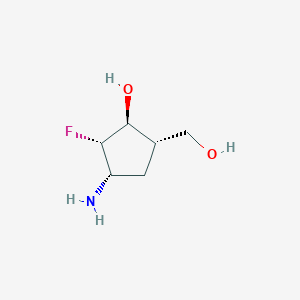
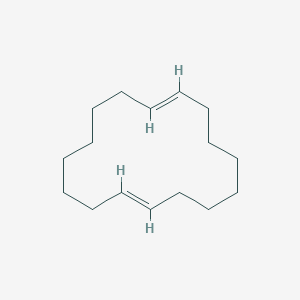
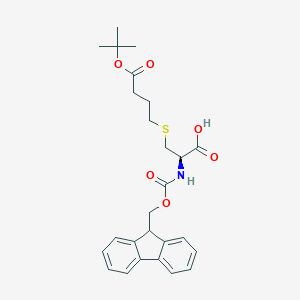
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
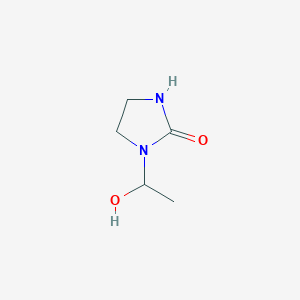
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

